2-Methyl-3-(2-methylpropoxy)aniline
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
REYMWJZHZINSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, starting from 2-methyl-3-bromopropoxybenzene, the bromine atom can be substituted with an aniline derivative under suitable conditions .
Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor is first synthesized, which is then reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2-Methyl-3-(2-methylpropoxy)aniline typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation is a common industrial method. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group, potentially forming amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methyl-3-(2-methylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Properties :
- Physical State : Liquid at room temperature.
- Storage : Stable under standard laboratory conditions (room temperature, inert atmosphere) .
- Applications : Serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .
Comparison with Structurally Similar Compounds
3-(2-Methylpropoxy)-N-(thiolan-3-ylmethyl)aniline
- Molecular Formula: C₁₅H₂₃NOS
- Molecular Weight : 265.41 g/mol
- Key Substituent : A thiolan-3-ylmethyl (tetrahydrothiophene-derived) group replaces the methyl group at the 3-position.
- Lipophilicity: The thiolane ring enhances lipid solubility compared to the isopropoxy group .
2-[3-(Dimethylamino)propoxy]aniline
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 194.28 g/mol
- Key Substituent: A dimethylamino group on the propoxy chain.
- Unique Features :
2-(3-Methoxypropoxy)aniline
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- Key Substituent : Methoxy group on the propoxy chain.
- Unique Features: Electron Effects: The methoxy group is more electron-withdrawing than the isopropoxy group, altering the aniline ring’s reactivity in electrophilic substitution.
Structural and Functional Analysis
Table 1: Key Properties of Compared Compounds
Biological Activity
2-Methyl-3-(2-methylpropoxy)aniline is an aromatic amine characterized by a benzene ring substituted with a methyl group and a 2-methylpropoxy group. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a compound of interest in various fields, including pharmaceuticals and materials science. The compound's molecular formula is C12H17NO, indicating the presence of nitrogen in its amino group, which plays a significant role in its biological interactions.
Anticancer Potential
Similar structural analogs have demonstrated anticancer properties. For instance, certain anilines have been implicated in inhibiting tumor growth in various cancer models. Preliminary investigations into 2-Methyl-3-(2-methylpropoxy)aniline suggest that it may affect cell proliferation and induce apoptosis in cancer cell lines, although detailed studies are required to confirm these effects.
Case Study: Structure-Activity Relationship (SAR)
A comparative analysis of 2-Methyl-3-(2-methylpropoxy)aniline with other aniline derivatives reveals insights into its biological activity. The following table summarizes key structural characteristics and their potential biological implications:
| Compound Name | Structure Characteristics | Biological Activity Implications |
|---|---|---|
| 3-Methyl-5-(2-methylpropoxy)aniline | Different methyl substitution | Variations in reactivity patterns affecting activity |
| 4-Isobutoxyaniline | Isobutoxy group at a different position | Altered steric hindrance may impact enzyme interaction |
| 3-Fluoroaniline | Lacks the bulky substituent | Different chemical behavior due to absence of propoxy |
| 5-Fluoro-2-methoxyaniline | Contains a methoxy group | Alters solubility and interaction profiles |
| 2-Bromo-6-(2-methylpropoxy)aniline | Features a bromine atom | Influences reactivity due to halogen presence |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the need for targeted studies on 2-Methyl-3-(2-methylpropoxy)aniline.
The mechanisms through which 2-Methyl-3-(2-methylpropoxy)aniline exerts its biological effects are not fully understood. However, it is hypothesized that the amino group facilitates hydrogen bonding with enzymes or receptors, potentially leading to modulation of enzymatic activity or receptor signaling pathways. Further research is essential to delineate these mechanisms and establish a comprehensive understanding of its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
